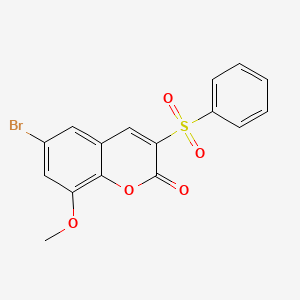

![molecular formula C18H14N2OS3 B2463957 N-(2-{[2,3'-ビチオフェン]-5-イル}エチル)-1,3-ベンゾチアゾール-6-カルボキサミド CAS No. 2097927-33-6](/img/structure/B2463957.png)

N-(2-{[2,3'-ビチオフェン]-5-イル}エチル)-1,3-ベンゾチアゾール-6-カルボキサミド

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(2-{[2,3’-bithiophene]-5-yl}ethyl)-1,3-benzothiazole-6-carboxamide is an organic compound that combines the structural features of benzothiazole and bithiophene. This compound is of interest due to its potential applications in organic electronics, pharmaceuticals, and materials science. The presence of both benzothiazole and bithiophene moieties suggests it may exhibit unique electronic and photophysical properties.

科学的研究の応用

ペロブスカイト太陽電池

2,2'-ビチオフェンの誘導体は、ペロブスカイト太陽電池(PSC)の潜在的なホール輸送材料(HTM)として研究されています . これらの材料はPSCの効率にとって重要であり、2,2'-ビチオフェンの誘導体は、電子、光物理、および光起電特性の点で有望な結果を示しています .

有機エレクトロニクス

チオフェン、ビチオフェンまたはオリゴチオフェンモチーフを含む化合物は、有機エレクトロニクスを含む科学技術の様々な分野で使用されています . OLED、有機電界効果トランジスタ、および太陽電池技術で集中的に研究されています .

新規ビチオフェン誘導体の合成

新規なビチオフェン誘導体の合成には、カップリング、アリル系における二重結合移動、様々なタイプの環化付加およびジヒドロアミノ化を含む、新しい触媒的または高圧活性化反応および経路が使用されてきました .

Safety and Hazards

将来の方向性

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-{[2,3’-bithiophene]-5-yl}ethyl)-1,3-benzothiazole-6-carboxamide typically involves the following steps:

Formation of 2,3’-bithiophene: This can be achieved through a cross-coupling reaction, such as the Suzuki or Stille coupling, starting from 2-bromothiophene and 3-thiopheneboronic acid.

Synthesis of the Benzothiazole Derivative: The benzothiazole moiety can be synthesized by reacting 2-aminothiophenol with a carboxylic acid derivative under acidic conditions.

Coupling Reaction: The final step involves coupling the 2,3’-bithiophene derivative with the benzothiazole derivative using a suitable coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow chemistry techniques and the use of automated reactors to ensure consistent quality and efficiency.

Types of Reactions:

Oxidation: The thiophene rings in the compound can undergo oxidation reactions, forming sulfoxides or sulfones.

Reduction: The benzothiazole moiety can be reduced under specific conditions to form dihydrobenzothiazole derivatives.

Substitution: Electrophilic substitution reactions can occur on the thiophene rings, allowing for further functionalization.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Substitution: Electrophilic reagents like bromine or chloromethyl methyl ether can be used under controlled conditions.

Major Products:

Oxidation: Sulfoxides or sulfones of the thiophene rings.

Reduction: Dihydrobenzothiazole derivatives.

Substitution: Halogenated or alkylated thiophene derivatives.

Chemistry:

Organic Electronics: The compound’s conjugated system makes it suitable for use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Sensors: Its electronic properties can be exploited in the development of chemical sensors.

Biology and Medicine:

Pharmaceuticals: The benzothiazole moiety is known for its biological activity, and derivatives of this compound could be explored for antimicrobial or anticancer properties.

Industry:

Materials Science: The compound can be used in the development of new materials with specific electronic or photophysical properties.

作用機序

The mechanism by which N-(2-{[2,3’-bithiophene]-5-yl}ethyl)-1,3-benzothiazole-6-carboxamide exerts its effects depends on its application:

In Organic Electronics: The compound acts as a semiconductor, facilitating charge transport through its conjugated system.

In Biological Systems: If used as a pharmaceutical, it may interact with specific enzymes or receptors, disrupting biological pathways critical for microbial survival or cancer cell proliferation.

類似化合物との比較

2,2’-Bithiophene: A simpler bithiophene derivative used in organic electronics.

Benzothiazole: A core structure in many biologically active compounds.

Uniqueness: N-(2-{[2,3’-bithiophene]-5-yl}ethyl)-1,3-benzothiazole-6-carboxamide is unique due to the combination of bithiophene and benzothiazole moieties, which may confer enhanced electronic properties and potential biological activity compared to simpler analogs.

Would you like more detailed information on any specific section?

特性

IUPAC Name |

N-[2-(5-thiophen-3-ylthiophen-2-yl)ethyl]-1,3-benzothiazole-6-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14N2OS3/c21-18(12-1-3-15-17(9-12)23-11-20-15)19-7-5-14-2-4-16(24-14)13-6-8-22-10-13/h1-4,6,8-11H,5,7H2,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXPNJFITEZZXOC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C(=O)NCCC3=CC=C(S3)C4=CSC=C4)SC=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14N2OS3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8,11-dimethoxy-13-(4-methoxybenzyl)-6,13-dihydro-5H-indolo[3,2-c]acridine](/img/structure/B2463876.png)

![N-[(E)-furan-2-ylmethylidene]-4H-1,2,4-triazol-4-amine](/img/structure/B2463882.png)

![2-(cyclopropylmethyl)-3H-Imidazo[4,5-b]pyridine-7-carboxylic acid](/img/structure/B2463883.png)

![3-{5-[({[2-(3,4-dimethoxyphenyl)ethyl]carbamoyl}methyl)sulfanyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl}-N-[(furan-2-yl)methyl]propanamide](/img/structure/B2463884.png)

![1-Cyclopentyl-3-(4-fluorobenzo[d]thiazol-2-yl)urea](/img/structure/B2463886.png)

![(Z)-2,5-dichloro-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2463888.png)

![[(4-Acetylphenyl)carbamoyl]methyl 2-(4-ethoxyphenyl)acetate](/img/structure/B2463889.png)

![N-[2-methoxy-2-(3-methoxyphenyl)ethyl]-1-(3-methylphenyl)methanesulfonamide](/img/structure/B2463894.png)